3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline
Description
3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline (CAS: 1192657-66-1) is a tetrahydroquinoline derivative featuring a methoxy group at the 8-position of the partially saturated quinoline ring and an ethyl-linked aniline moiety at the 3-position. Its dihydrochloride salt (CAS: 1212060-00-8) is also available, likely enhancing solubility for experimental use .
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-[2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline |
InChI |
InChI=1S/C18H22N2O/c1-21-17-7-3-5-14-9-11-16(20-18(14)17)10-8-13-4-2-6-15(19)12-13/h2-7,12,16,20H,8-11,19H2,1H3 |
InChI Key |
XHYXRZFRPKKLDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(CC2)CCC3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the aniline moiety: The final step involves the coupling of the tetrahydroquinoline derivative with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
Research indicates that derivatives of tetrahydroquinoline, including 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline, exhibit notable biological activities:
-
Antiproliferative Activity :
- A study synthesized a series of 8-substituted tetrahydroquinoline derivatives and evaluated their antiproliferative effects on various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results indicated that certain compounds exhibited significant cytotoxicity against these cells, suggesting potential applications in cancer therapy .
-
Neuroprotective Effects :
- Compounds with tetrahydroquinoline structures have been investigated for their neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit acetylcholinesterase activity indicates a potential therapeutic role for these compounds in enhancing cholinergic transmission .
Anticancer Studies
A detailed study explored the synthesis and biological evaluation of multiple tetrahydroquinoline derivatives. Among these, 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline was highlighted for its promising anticancer activity. The compound was tested against various cancer cell lines using standard assays to determine IC50 values, which reflect the concentration required to inhibit cell growth by 50%. Results showed that the compound could significantly reduce cell viability in a dose-dependent manner .
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of tetrahydroquinoline derivatives. In vitro studies demonstrated that certain synthesized compounds exhibited potent antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline could be further explored as a potential antimicrobial agent .
Comparative Analysis of Derivatives
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Potential |
|---|---|---|---|
| 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline | High | Moderate | Yes |
| Other Tetrahydroquinoline Derivatives | Variable | High | Yes |
Mechanism of Action
The mechanism of action of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and analogs:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Price (USD/g) |
|---|---|---|---|---|---|---|
| 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline | Tetrahydroquinoline | 8-OCH₃, 3-(ethyl)aniline | C₁₈H₂₁N₂O | 281.38 | 1192657-66-1 | 410.8 |
| 4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]aniline | Tetrahydroisoquinoline | 6,7-(OCH₃)₂, 4-(ethyl)aniline | C₁₉H₂₃N₂O₂ | 313.40 | Not Provided | Not Listed |
| 2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline | Tetrahydroisoquinoline | 6,7-(OCH₃)₂, 2-(methyl)aniline | C₁₈H₂₂N₂O₂ | 298.38 | 114688-61-8 | Discontinued |
| 2-(7-Methoxy-3,4-dihydroisoquinolin-1-yl)aniline | Dihydroisoquinoline | 7-OCH₃, 2-aniline | C₁₆H₁₆N₂O | 252.32 | 29528-32-3 | Not Listed |
| (3-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl)amine | Quinoline | 8-OCH₃, 3-(ethyl)aniline | C₁₈H₁₉N₂O | 279.36 | 1172423-38-9 | Not Listed |
Key Observations:
- Core Heterocycle: The tetrahydroquinoline in the target compound is partially saturated, reducing aromaticity compared to quinoline derivatives (e.g., QY-5517, CAS: 1172423-38-9) . This saturation may influence conformational flexibility and binding interactions.
- Substituent Position: Methoxy groups at the 8-position (target) versus 6,7-positions (isoquinoline analogs) alter electronic distribution and steric bulk. For example, 6,7-dimethoxy-substituted isoquinolines (CAS: 114688-61-8) exhibit higher molecular weights due to additional methoxy groups .
- Linker Group: Ethyl vs.
Physicochemical Properties
- pKa and Solubility: The isoquinoline derivative (CAS: 114688-61-8) has a predicted pKa of 7.02, suggesting moderate basicity from the aniline and heterocyclic nitrogen . The target compound’s dihydrochloride salt (CAS: 1212060-00-8) likely improves aqueous solubility compared to the free base .
- Thermal Stability: The boiling point of 455.5°C (predicted) for CAS: 114688-61-8 indicates high thermal stability, a trait likely shared by the target compound due to structural similarities .
Biological Activity
3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline is a synthetic organic compound characterized by a complex molecular structure that includes a tetrahydroquinoline moiety and an amine group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₂₂N₂O, with a molecular weight of 282.38 g/mol. Its structure features a tetrahydroquinoline core that is known for various biological activities.
Biological Activity Overview
Research on the biological activity of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline has indicated several pharmacological effects:
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : It shows promise in pain management by modulating pain pathways.
- Cytotoxicity : Studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydroquinoline core significantly influence the compound's interaction with biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution on the nitrogen | Increased anti-inflammatory activity |
| Hydroxyl group addition | Enhanced cytotoxicity against specific cancer cell lines |
The exact mechanism of action for 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline remains to be fully elucidated. However, it is believed to interact with various receptors and enzymes:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in pain and inflammation pathways.
- Enzymatic Interactions : It may inhibit enzymes associated with inflammatory responses or cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and provided insights into the potential applications of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline:
- Cytotoxicity Studies : A study evaluating N-substituted benzyl derivatives found that compounds with similar structures exhibited dose-dependent cytotoxic effects on murine leukemia cells (WEHI-3) .
- Anti-inflammatory Studies : Research on quinoline derivatives has shown significant anti-inflammatory effects through inhibition of nitric oxide production in RAW 264.7 macrophage cells .
- Neuroprotective Effects : Tetrahydroisoquinoline analogs have been reported to possess neuroprotective properties, suggesting that modifications similar to those in 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline could yield beneficial effects in neurological disorders .
Potential Applications
Given its promising biological activities, 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline could serve as a lead compound for developing new therapeutic agents targeting:
- Neurological Disorders : Potential applications in treating conditions like Alzheimer's disease due to its neuroprotective properties.
- Chronic Pain Management : Development of analgesics based on its pain-modulating effects.
- Cancer Therapy : Further exploration into its cytotoxic effects could lead to new anticancer drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
